(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid
Overview
Description
(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of chiral centers at positions 2 and 3 adds to its complexity and potential for enantioselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric reduction of a precursor compound using chiral catalysts or enzymes. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 2-chloro-β-ketoesters to form the desired chiral product .
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of engineered bacteria containing the necessary enzymes can facilitate the production process, making it more efficient and environmentally friendly. The process typically includes the preparation of a suspension of resting cells, ultrasonic disruption to obtain cell supernatant, and mixing with the substrate and cofactors for the reduction reaction .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its chiral nature.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and selectivity of the compound. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar structural features but different stereochemistry.
(2S,3S)-2,3-butanediol: A chiral diol with applications in biotechnology and chemical synthesis.
Uniqueness
What sets (2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid apart is its specific combination of functional groups and chiral centers, which confer unique reactivity and selectivity in chemical reactions. Its piperidine ring structure also makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
(2S,3S)-1-methyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-14-11(15)8-7-10(13(16)17)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H,16,17)/t10-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVBATBBFVYBGJ-CMPLNLGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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